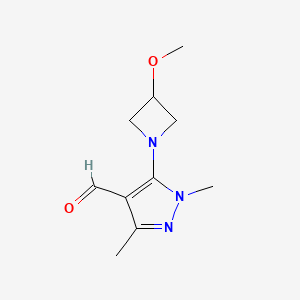
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline is an organic compound that features both a chlorophenyl group and a trifluoromethyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can contribute to the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-3-(trifluoromethyl)aniline
- 4-(4-Chlorophenyl)-2-(difluoromethyl)aniline
- 4-(4-Chlorophenyl)-2-(trifluoromethyl)benzamide
Uniqueness
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and chlorophenyl groups on the aniline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H9ClF3N |
|---|---|
分子量 |
271.66 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2 |
InChI 键 |
LXLQQTRWMKHJJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
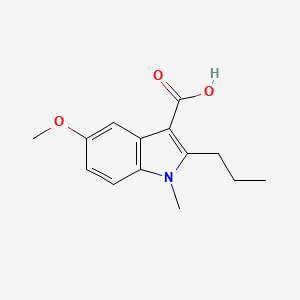
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
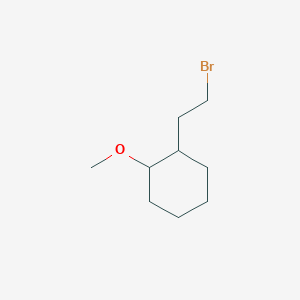
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
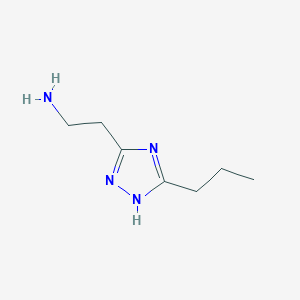


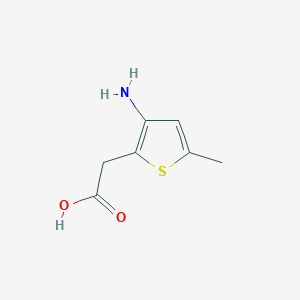
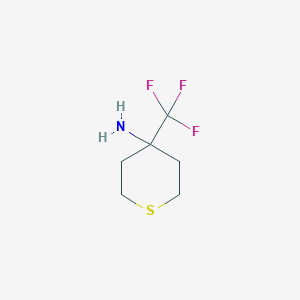
![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)
